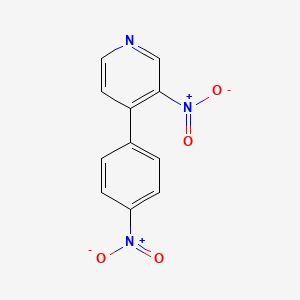

3-Nitro-4-(4-nitrophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7N3O4 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

3-nitro-4-(4-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7N3O4/c15-13(16)9-3-1-8(2-4-9)10-5-6-12-7-11(10)14(17)18/h1-7H |

InChI Key |

ATUMJHMXLZJULT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Nitro 4 4 Nitrophenyl Pyridine

Historical Evolution of Nitropyridine Synthesis Relevant to the Compound

The synthesis of nitropyridines has historically presented significant challenges. Direct nitration of pyridine (B92270) using standard electrophilic aromatic substitution (EAS) conditions, such as mixed nitric and sulfuric acid, is generally inefficient and results in very low yields. researchgate.net This is due to the deactivation of the pyridine ring towards electrophilic attack by the protonation of the ring nitrogen under strongly acidic conditions. rsc.org

Early breakthroughs involved the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed after the desired substitution has been achieved. Another significant advancement was the development of nitration procedures using dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no In the early 2000s, a method reported by Bakke involved the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide, forming an N-nitropyridinium ion intermediate. This intermediate, upon treatment with water, yields 3-nitropyridine (B142982) in good yield. researchgate.net The mechanism proposed for this transformation is not a direct EAS reaction but rather involves a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netntnu.no These foundational methods paved the way for more controlled and higher-yielding syntheses of nitropyridine derivatives.

Conventional Synthetic Pathways to 3-Nitro-4-(4-nitrophenyl)pyridine

Conventional syntheses for a molecule like this compound would logically involve two key transformations: the formation of the biaryl C-C bond between the pyridine and phenyl rings, and the introduction of the nitro group onto the pyridine ring. The sequence of these steps is a critical consideration in designing a viable synthetic pathway.

Directed Nitration Protocols for Pyridine Ring Systems

The direct nitration of a pre-formed 4-(4-nitrophenyl)pyridine (B1584209) intermediate presents a plausible, albeit challenging, route. In pyridine systems, the position of electrophilic attack is governed by the electronic properties of both the ring nitrogen and any existing substituents. The pyridine nitrogen is electron-withdrawing, deactivating the ring, particularly at the 2-, 4-, and 6-positions. A substituent at the 4-position, such as the 4-nitrophenyl group, would further influence the regioselectivity of nitration.

Modern nitration protocols that can overcome the inherent low reactivity of the pyridine ring are necessary. A common method involves the use of nitric acid in trifluoroacetic anhydride (B1165640). rsc.orgsemanticscholar.org This system can generate the potent nitrating agent, nitronium trifluoroacetate. Studies on substituted pyridines have shown that this method can provide β-nitropyridines in useful yields. rsc.orgresearchgate.net For 4-substituted pyridines, nitration typically occurs at the 3-position. Therefore, treating 4-(4-nitrophenyl)pyridine with a potent nitrating agent would be expected to yield the desired 3-nitro product.

Table 1: Comparison of Nitrating Agents for Pyridine Systems

| Nitrating Agent | Conditions | Typical Position of Nitration | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | High Temperature | 3-position | Readily available reagents | Very low yields for pyridine |

| N₂O₅ / SO₂ | Low Temperature | 3-position | Good yields, avoids strong acid | N₂O₅ is unstable |

| HNO₃ / (CF₃CO)₂O | Chilled Conditions | 3-position (β-position) | Generally higher yields than mixed acid | Trifluoroacetic anhydride is corrosive |

Cross-Coupling Reactions for the Formation of Aryl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of aryl-aryl bonds and represent the most probable method for constructing the 4-(nitrophenyl)pyridine core. nih.gov The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

The general strategy would involve coupling a substituted pyridine with a substituted benzene. Two primary disconnections are possible:

Route A: Coupling of a 4-halo-3-nitropyridine with a 4-nitrophenylboronic acid (or its ester) or a 4-nitrophenylstannane.

Route B: Coupling of a 4-halopyridine with a 4-nitrophenylboronic acid (or stannane), followed by nitration of the resulting 4-(4-nitrophenyl)pyridine.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. nih.govnih.gov For Route A, 4-chloro-3-nitropyridine (B21940) or 4-bromo-3-nitropyridine (B1272049) could be coupled with 4-nitrophenylboronic acid.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. libretexts.org Organostannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Table 2: Comparison of Suzuki and Stille Coupling for Aryl-Pyridine Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (organostannanes) |

| Toxicity | Generally low toxicity | High toxicity of tin reagents |

| Reaction Conditions | Often requires a base (e.g., K₃PO₄, Na₂CO₃) | Can often be run under neutral conditions |

| Functional Group Tolerance | Good, though boronic acids can be sensitive | Excellent, very wide functional group tolerance |

| Byproducts | Boron-based salts, generally easy to remove | Tin-based halides, can be difficult to remove |

Contemporary and Advanced Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of highly efficient, selective, and sustainable methods.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Advances in catalysis have significantly improved cross-coupling reactions. The development of sophisticated phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands like RuPhos) and N-heterocyclic carbene (NHC) ligands has led to palladium catalysts with higher activity and stability. claremont.edu These advanced catalysts can facilitate the coupling of less reactive organohalides (like chlorides) and can operate under milder conditions, often at lower catalyst loadings. orgsyn.org This enhances the efficiency and broadens the scope of reactions like the Suzuki and Stille couplings, making them more applicable to complex and functionalized substrates like nitropyridines. orgsyn.org Catalyst-controlled selective synthesis can also divert reaction pathways, for instance, to favor the formation of pyridines over other potential heterocycles from common starting materials. rsc.org

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov In the context of synthesizing this compound, several green strategies could be implemented.

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. Suzuki couplings, for instance, are often performed in mixtures of organic solvents and water. nih.gov

Catalysis: The use of highly efficient catalysts reduces energy consumption by allowing reactions to proceed under milder conditions and minimizes waste by improving selectivity and reducing the need for stoichiometric reagents. rsc.orgbiosynce.com Iron-catalyzed reactions are emerging as a greener alternative to those using precious metals like palladium. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes that can be applied to pyridine synthesis. researchgate.netnih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

By integrating these advanced catalytic systems and sustainable principles, the synthesis of this compound can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Continuous Flow Methodologies in Nitropyridine Chemical Synthesis

The synthesis of nitropyridines, including this compound, often involves highly exothermic and potentially hazardous nitration reactions. Traditional batch processing for these reactions presents significant challenges in terms of safety, heat management, and reaction control, which can lead to the formation of undesirable byproducts and polynitrated compounds. microflutech.comvapourtec.comthieme-connect.com Continuous flow chemistry has emerged as a superior alternative, offering enhanced safety and process control for the synthesis of nitroaromatic compounds. vapourtec.comrsc.org

The primary advantages of employing continuous flow reactors, such as microreactors, include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and a significantly reduced reactor volume. vapourtec.comrsc.org This minimizes the accumulation of hazardous energetic intermediates, thereby mitigating the risk of thermal runaways. microflutech.com For the nitration of aromatic compounds, these systems allow for the use of standard nitrating agents like mixed nitric and sulfuric acid under well-controlled conditions, leading to improved yields and selectivities. thieme-connect.comrsc.org

In the context of synthesizing this compound, a continuous flow process can be envisioned for the final nitration step of the 4-(4-nitrophenyl)pyridine intermediate. The substrate and the nitrating mixture would be continuously pumped into a T-mixer to ensure rapid and efficient mixing before entering a temperature-controlled reactor coil. The precise control of stoichiometry and the short residence times achievable in a flow system are crucial for maximizing the yield of the desired mononitrated product while suppressing the formation of dinitrated or other impurities. vapourtec.com

One study demonstrated a two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide, achieving a high throughput and yield with excellent selectivity, highlighting the potential of this technology for producing nitropyridine intermediates safely and efficiently. The improved performance over batch processes was attributed to the high mixing efficiency and accurately defined reaction times, which prevent the formation of undesired byproducts.

A hypothetical continuous flow process for the nitration of 4-(4-nitrophenyl)pyridine is detailed in the table below.

| Parameter | Value | Rationale |

|---|---|---|

| Substrate | 4-(4-nitrophenyl)pyridine | The immediate precursor to the target compound. |

| Nitrating Agent | HNO₃/H₂SO₄ | Standard and effective reagent for aromatic nitration. rsc.org |

| Substrate Concentration | 0.5 M in H₂SO₄ | A representative concentration for flow nitration processes. |

| Flow Rate (Substrate) | 1.0 mL/min | Flow rates can be adjusted to control residence time and stoichiometry. |

| Flow Rate (Nitrating Agent) | 1.0 mL/min | |

| Reactor Volume | 10 mL | A typical volume for a lab-scale flow reactor, allowing for sufficient residence time. |

| Residence Time | 5 min | Calculated as Reactor Volume / Total Flow Rate. Short residence times are a key advantage of flow chemistry. vapourtec.com |

| Temperature | 40-60 °C | Precise temperature control prevents side reactions and improves selectivity. vapourtec.com |

| Pressure | 5-10 bar | Applying back pressure can prevent outgassing and ensure a stable single-phase flow. |

| Hypothetical Yield | >85% | Continuous flow processes often lead to higher yields compared to batch methods. |

This approach not only enhances the safety and efficiency of the synthesis but also allows for easier scalability from laboratory to industrial production. rsc.org

Analysis of Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound is a multi-step process where controlling chemo- and regioselectivity is paramount to achieving the desired product. A plausible synthetic route involves the initial synthesis of the 4-(4-nitrophenyl)pyridine backbone, followed by a subsequent nitration of the pyridine ring.

A common method for constructing the C-C bond between the two aromatic rings is the Suzuki cross-coupling reaction. rsc.orgresearchgate.net For instance, the coupling of 4-chloropyridine (B1293800) with 4-nitrophenylboronic acid, catalyzed by a palladium complex, would yield 4-(4-nitrophenyl)pyridine. chemicalbook.com

The key step for introducing the final nitro group is the electrophilic aromatic substitution on the 4-(4-nitrophenyl)pyridine intermediate. This step presents significant challenges in selectivity.

Chemoselectivity: The substrate, 4-(4-nitrophenyl)pyridine, contains two aromatic rings: a pyridine ring and a 4-nitrophenyl ring. The pyridine ring is inherently electron-deficient and is further deactivated by the strongly electron-withdrawing 4-nitrophenyl substituent. The 4-nitrophenyl ring is also heavily deactivated by its own nitro group. However, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. This dramatically increases the electron-withdrawing nature of the heterocyclic ring, making it extremely unreactive towards further electrophilic attack. rsc.orgyoutube.com Consequently, nitration would be expected to occur preferentially on the phenyl ring, if it were not already nitrated. Since the precursor already contains a nitro group on the phenyl ring, the only site for further nitration is the heavily deactivated pyridinium ring.

Regioselectivity: The directing effects of the substituents on the pyridine ring determine the position of the incoming nitro group. The pyridine ring itself, especially when protonated, directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.comyoutube.com The existing 4-(4-nitrophenyl) group acts as a deactivating, meta-directing substituent for electrophilic attack on the pyridine ring. Both factors, the inherent reactivity of the pyridinium ion and the directing effect of the C-4 substituent, favor the introduction of the nitro group at the C-3 (and C-5) position.

The table below summarizes the analysis of regioselectivity for the nitration of 4-(4-nitrophenyl)pyridine.

| Position on Pyridine Ring | Electronic Influence of Ring Nitrogen (as Pyridinium) | Directing Influence of 4-(4-nitrophenyl) Group | Overall Predicted Selectivity |

|---|---|---|---|

| C-2 (ortho) | Strongly disfavored | Disfavored (ortho to deactivating group) | Very Low |

| C-3 (meta) | Favored | Favored (meta to deactivating group) | High (Major Product) |

| C-4 | Substituted | Substituted | N/A |

| C-5 (meta) | Favored | Favored (meta to deactivating group) | High (Major Product, identical to C-3) |

| C-6 (ortho) | Strongly disfavored | Disfavored (ortho to deactivating group) | Very Low |

Therefore, the nitration of 4-(4-nitrophenyl)pyridine is expected to yield this compound with high regioselectivity, as the electronic properties of the substrate strongly direct the electrophile to the C-3 position.

Mechanistic Investigations of Chemical Transformations Involving 3 Nitro 4 4 Nitrophenyl Pyridine

Reaction Pathway Elucidation for the Formation of 3-Nitro-4-(4-nitrophenyl)pyridine

The formation of the biaryl scaffold of this compound would most plausibly be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for creating carbon-carbon bonds between aromatic rings. pearson.com A hypothetical, yet chemically sound, pathway involves the coupling of a halo-substituted 3-nitropyridine (B142982) with a nitrophenylboronic acid.

A feasible synthetic approach would be the Suzuki-Miyaura coupling of 4-chloro-3-nitropyridine (B21940) with 4-nitrophenylboronic acid. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Plausible Reaction Scheme:

Identification of Rate-Determining Steps and Transition States

The catalytic cycle of a Suzuki-Miyaura coupling generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. For this specific reaction, the mechanism can be detailed as follows:

Transmetalation : The Pd(II) complex then reacts with the boronate species, which is formed from the reaction of 4-nitrophenylboronic acid with the base. The 4-nitrophenyl group is transferred from the boron atom to the palladium center, displacing the halide.

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the C-C bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The transition state of the rate-determining oxidative addition step would involve the interaction of the Pd(0) catalyst with the C-Cl bond of the 4-chloro-3-nitropyridine. The energy of this transition state is influenced by the electronic properties of the ligand on the palladium catalyst.

Characterization of Reactive Intermediates

The key reactive intermediates in this proposed synthesis are:

Pd(0)Ln Complex : The active catalyst, where L represents the phosphine ligand.

Oxidative Addition Adduct : A square planar Pd(II) complex of the type [Pd(3-nitro-4-pyridyl)(Cl)L2].

Transmetalation Intermediate : A Pd(II) complex where the chloride has been replaced by the 4-nitrophenyl group, [Pd(3-nitro-4-pyridyl)(4-nitrophenyl)L2].

These intermediates are typically transient and are not isolated from the reaction mixture. Their existence is inferred from extensive mechanistic studies on a wide range of Suzuki-Miyaura reactions.

Reactivity Profiling of this compound

The reactivity of this compound is dictated by the electronic properties of its two aromatic rings, which are both highly electron-deficient.

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine nitrogen. The nitro group at the 3-position strongly activates the positions ortho and para to it (positions 2, 4, and 6).

Given this, the most likely positions for nucleophilic attack are C2 and C6. The nitro group itself could also potentially act as a leaving group in some SNAr reactions, a phenomenon observed in other nitropyridine systems. mdpi.com For example, reaction with a strong nucleophile like an alkoxide or an amine could potentially lead to substitution at the 2 or 6 positions.

| Nucleophile | Expected Product(s) | Reference for Analogy |

| Methoxide (CH3O-) | 2-Methoxy-3-nitro-4-(4-nitrophenyl)pyridine | wikipedia.org |

| Ammonia (B1221849) (NH3) | 2-Amino-3-nitro-4-(4-nitrophenyl)pyridine | ntnu.no |

| Fluoride (F-) | 2-Fluoro-3-nitro-4-(4-nitrophenyl)pyridine | mdpi.com |

This table is predictive and based on the known reactivity of other 3-nitropyridine derivatives.

The mechanism for these SNAr reactions involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The loss of a leaving group (in this case, a hydride ion, which is less common, or potentially another substituent if present) restores the aromaticity of the pyridine ring.

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Moiety

Both aromatic rings in this compound are strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the nitro groups and the pyridyl substituent, which also acts as an electron-withdrawing group.

However, if forced under harsh conditions, any electrophilic attack would be directed to the nitrophenyl ring, as the pyridine ring is generally more deactivated. The nitro group is a meta-director. The pyridyl group is also a deactivating, meta-directing group. Therefore, electrophilic substitution would be predicted to occur at the positions meta to the nitro group on the phenyl ring (C3' and C5').

| Electrophile | Predicted Product | General Principle |

| Br2/FeBr3 | 3-Nitro-4-(2-bromo-4-nitrophenyl)pyridine | Halogenation of deactivated rings |

| HNO3/H2SO4 | 3-Nitro-4-(2,4-dinitrophenyl)pyridine | Nitration of deactivated rings |

This table is predictive and based on general principles of electrophilic aromatic substitution.

Mechanisms of Nitro Group Reduction in this compound

The reduction of the nitro groups in this compound to amino groups is a highly probable transformation. A variety of reagents can accomplish this, and the mechanism depends on the reagent and conditions used. wikipedia.org

Common Reduction Methods and Their General Mechanisms:

Catalytic Hydrogenation :

Reagents : H2 gas with a metal catalyst such as Pd/C, PtO2, or Raney Nickel. wikipedia.org

Mechanism : This is a heterogeneous catalytic process involving the stepwise reduction of the nitro group on the catalyst surface. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated, to yield the corresponding amine. Selective reduction of one nitro group over the other would be challenging but might be possible under carefully controlled conditions.

Metal/Acid Reduction :

Reagents : Metals like Sn, Fe, or Zn in the presence of a strong acid like HCl. wikipedia.org

The reduction of both nitro groups would lead to the formation of 3-Amino-4-(4-aminophenyl)pyridine, a diamino derivative.

| Reagent System | Product | Reference for Analogy |

| H2, Pd/C | 3-Amino-4-(4-aminophenyl)pyridine | wikipedia.org |

| Sn, HCl | 3-Amino-4-(4-aminophenyl)pyridine | wikipedia.org |

| NaBH4 / Ni(PPh3)4 | 3-Amino-4-(4-aminophenyl)pyridine | nih.gov |

This table illustrates common reagents for nitro group reduction and their expected product with the target molecule.

Oxidative Transformations of the Compound

While specific studies on the oxidative transformations of this compound are not extensively documented, insights can be drawn from related synthetic methodologies for polysubstituted pyridines. In many synthetic routes leading to highly substituted pyridines, an oxidation step is crucial for the aromatization of a dihydropyridine (B1217469) intermediate. For instance, the condensation of a β-(2-pyridyl)enamine with an α,β-unsaturated ketone in the presence of iron(III) chloride under air leads to the formation of polyarylpyridines. d-nb.info In this process, FeCl₃ acts not only as an acid catalyst but also as an oxidant for the intermediate dihydropyridine, with atmospheric oxygen reoxidizing the reduced iron species. d-nb.info The addition of an external oxidant like p-benzoquinone has been shown to improve the yield of the final oxidized pyridine product. d-nb.info

Furthermore, oxidative amination of 3-nitropyridines has been explored. For example, reacting 3-nitropyridine with n-butylamine or diethylamine (B46881) can yield 2-alkylamino-5-nitropyridines, demonstrating that the pyridine ring can undergo oxidation and amination simultaneously under specific conditions. ntnu.no When 3-nitropyridine is treated with ammonia in a mixture of DMSO and water in the presence of potassium permanganate, 2-amino-5-nitropyridine (B18323) is formed with high selectivity. ntnu.no

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

The nitro group strongly influences the kinetics of nucleophilic aromatic substitution (SNAr) reactions. Studies on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with various amines have shown that the rate of reaction is dependent on the amine's nucleophilicity, with the order being pyrrolidine (B122466) > piperidine (B6355638) > n-butylamine. researchgate.net For many of these reactions, the rate-limiting step is the initial nucleophilic attack on the pyridine ring. researchgate.net However, in some cases, particularly with phenoxy derivatives, base catalysis is observed, indicating that the deprotonation of the initially formed zwitterionic intermediate can be rate-limiting. researchgate.net

The position of the nitro group is critical. In the reactions of 2-methyl-3,5-dinitropyridine, the para-nitro group is a more potent activating group for condensation reactions than a pyridine N-oxide moiety adjacent to the methyl group. nih.gov Furthermore, in nucleophilic substitutions on 3-nitro-5-halopyridines, the 3-nitro group has been found to be a better leaving group than a halogen at the 5-position. nih.gov

Thermodynamic data for nitropyridine derivatives have been calculated using computational methods. The heat of formation for various nitropyridine derivatives has been determined using density functional theory (DFT), which is crucial for assessing their stability and energetic properties. researchgate.net Experimental data on the reaction enthalpy of hydrogenation/dehydrogenation of pyridine derivatives are also available and provide insight into the thermodynamics of saturation and aromatization of the pyridine ring. researchgate.net For the parent compound, pyridine, extensive thermodynamic data, including enthalpy of formation and entropy, are available in the NIST Chemistry WebBook. nist.govnist.gov

Table 1: Representative Kinetic Data for Reactions of Nitropyridines with Amines

| Nitropyridine Derivative | Amine | Solvent | Rate-Limiting Step | Reference |

| 2-chloro-3-nitropyridine | n-butylamine | DMSO | Nucleophilic attack | researchgate.net |

| 2-chloro-5-nitropyridine | piperidine | Acetonitrile (B52724) | Nucleophilic attack | researchgate.net |

| 1-phenoxy-2-chloro-5-nitropyridine | n-butylamine | Acetonitrile | Base-catalyzed deprotonation | researchgate.net |

This table presents illustrative data from related compounds to infer the kinetic behavior of this compound.

Table 2: Calculated Thermodynamic Data for Representative Nitropyridines

| Compound | Method | Heat of Formation (kJ/mol) | Reference |

| 2-Nitropyridine | DFT | Value not specified | researchgate.net |

| 3-Nitropyridine | DFT | Value not specified | researchgate.net |

| 4-Nitropyridine (B72724) | DFT | Value not specified | researchgate.net |

This table highlights that computational methods are used to determine thermodynamic properties of nitropyridines, though specific values for the title compound are not available in the provided search results.

Influence of Solvent Systems and Catalysis on the Reactivity of this compound

The reactivity of this compound is significantly influenced by the choice of solvent and the presence of catalysts, particularly in nucleophilic substitution reactions.

Solvent Effects:

The solvent plays a crucial role in stabilizing intermediates and transition states in nucleophilic aromatic substitution reactions. libretexts.org Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile are commonly used for SNAr reactions involving nitropyridines. researchgate.net In a study comparing reactions in DMSO and acetonitrile, the ratio of rate constants (kDMSO/kMeCN) was found to vary, indicating a significant solvent effect. researchgate.net

Polar, protic solvents, such as water and alcohols, can solvate anions through hydrogen bonding, which can affect nucleophilicity. libretexts.org The ability of a solvent to act as a hydrogen-bond donor (HBD) can be critical. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents with HBD properties can assist in the departure of the leaving group, thereby influencing the rate-determining step. rsc.org The choice of solvent can even influence the reaction pathway, as seen in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, where nitro-group migration was observed in polar aprotic solvents. clockss.org

Catalysis:

Both acid and base catalysis can play a role in transformations involving nitropyridine systems. As mentioned earlier, iron(III) chloride can act as an acid catalyst to activate substrates in the synthesis of polysubstituted pyridines. d-nb.info

Base catalysis is frequently observed in nucleophilic aromatic substitution reactions of nitro-activated compounds. researchgate.netrsc.org The presence of a base can facilitate the deprotonation of the Meisenheimer complex (the zwitterionic intermediate), which can be the rate-limiting step in some cases. researchgate.net The efficiency of base catalysis can be solvent-dependent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl compounds and could be employed for the synthesis or further functionalization of this compound. A selective C-4 arylation of 2,4-dichloro-3-nitropyridine (B57353) using a ligand-free Suzuki-Miyaura coupling has been reported as a key step in the synthesis of a related disubstituted pyridine. nih.gov

Computational Chemistry and Theoretical Analysis of 3 Nitro 4 4 Nitrophenyl Pyridine

Quantum Chemical Investigations of Electronic Structure

To understand the electronic properties of 3-Nitro-4-(4-nitrophenyl)pyridine, quantum chemical methods are essential.

Density Functional Theory (DFT) Studies on Reactivity and Stability

DFT is a powerful computational method for studying the structure, reactivity, and stability of molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of a collection of molecules, such as in a solution or a crystal. An MD simulation would model the interactions of this compound with itself and with solvent molecules over time. This can reveal information about intermolecular forces, such as π-π stacking between the aromatic rings and electrostatic interactions involving the polar nitro groups. Such simulations are valuable for predicting physical properties like solubility and for understanding how the molecule behaves in a condensed phase. MD simulations have been successfully used to study the interactions of other nitro-aromatic compounds. mdpi.commdpi.com

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, offering insights into its structural and electronic properties. While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.gov These theoretical calculations are essential for confirming molecular structure and interpreting experimental data. nih.gov

Commonly, the B3LYP functional combined with a basis set like 6-311+G(d,p) is employed for geometry optimization and frequency calculations, which has shown good agreement with experimental values for related nitroaromatic and heterocyclic compounds. nih.govscielo.org.za

Vibrational Spectroscopy (FT-IR and FT-Raman): The theoretical infrared (IR) and Raman spectra are determined by calculating the vibrational frequencies of the molecule's normal modes. For this compound, the spectrum would be characterized by several key vibrations:

NO₂ Group Vibrations: Strong asymmetric and symmetric stretching vibrations are expected. In substituted nitrobenzenes, these typically appear in the regions of 1560-1490 cm⁻¹ (asymmetric) and 1370-1310 cm⁻¹ (symmetric). scielo.org.za

Aromatic C-H Stretching: Vibrations for the C-H bonds on both the pyridine (B92270) and phenyl rings are anticipated in the 3100-3000 cm⁻¹ range. scielo.org.za

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the pyridine ring typically occur in the 1650-1430 cm⁻¹ region. scielo.org.za

C-N Stretching: The vibration of the C-N bond connecting the nitro group to the rings would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govsemanticscholar.org The chemical shifts are highly sensitive to the electron density around each nucleus.

¹H NMR: Protons on both aromatic rings would exhibit distinct signals. The strong electron-withdrawing effect of the two nitro groups and the pyridine nitrogen atom would cause the protons to be significantly deshielded, resulting in chemical shifts in the downfield region of the spectrum.

¹³C NMR: The carbon atoms directly attached to the nitro groups and the nitrogen of the pyridine ring would be the most deshielded. The varied electronic environments across both rings would result in a unique and predictable set of signals for each carbon atom.

Electronic Spectroscopy (UV-Vis): The UV-Vis absorption spectrum is predicted using TD-DFT calculations, which provide information about electronic transitions between molecular orbitals. nih.gov For this compound, the spectrum is expected to be dominated by π → π* transitions within the aromatic systems. The presence of nitro groups, which are strong chromophores, and the conjugated system spanning both rings would likely result in strong absorption bands. The HOMO-LUMO energy gap, a key parameter calculated by DFT, is indicative of the molecule's electronic transition energy and chemical reactivity. researchgate.net

Table 1: Predicted Spectroscopic Data and Computational Methods

| Spectroscopy Type | Predicted Signatures | Common Computational Method |

|---|---|---|

| FT-IR / FT-Raman | - Asymmetric NO₂ stretch (~1550 cm⁻¹)

| DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹H NMR | Downfield signals for aromatic protons due to electron-withdrawing groups. | GIAO-DFT |

| ¹³C NMR | Deshielded signals for carbons attached to nitro groups and pyridine nitrogen. | GIAO-DFT |

| UV-Vis | Strong absorption bands from π → π* transitions. | TD-DFT |

Structure-Reactivity Relationships in this compound Analogues

The chemical reactivity of this compound is governed by the electronic properties of its constituent parts: a pyridine ring and a phenyl ring, both substituted with strongly electron-withdrawing nitro groups. Analysis of its analogues helps to establish clear structure-reactivity relationships (QSRR). chemrxiv.org

Influence of Nitro Groups: The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution (SₙAr). dtic.milmdpi.com

Electrophilic Attack: In analogues of this compound, the presence of nitro groups significantly reduces the electron density of the aromatic rings. researchgate.net This deactivation makes electrophilic substitution reactions, such as further nitration or halogenation, very difficult and require harsh conditions. researchgate.net Computational studies on nitroazines confirm that the introduction of a nitro group enhances the positive character of the ring, increasing its susceptibility to nucleophilic attack. dtic.mil

Nucleophilic Attack: Conversely, the electron-deficient nature of the rings makes them highly susceptible to attack by nucleophiles. mdpi.com In analogues where a leaving group (like a halogen) is present, SₙAr reactions proceed readily. The rate of nucleophilic addition is directly related to the electron-withdrawing strength of the substituents on the aromatic ring. mdpi.com

Effect of Substituent Position and Type: The specific placement of substituents on either the pyridine or the phenyl ring can fine-tune the molecule's reactivity.

Pyridine Ring Substitution: The pyridine nitrogen itself is an electron-withdrawing group, which, combined with the 3-nitro group, strongly deactivates the pyridine ring. Studies on substituted pyridine derivatives show that electron-donating groups (like -OH or -NH₂) can increase the electron density and modulate reactivity, while additional electron-withdrawing groups (-Cl, -NO₂) further decrease it. nih.govmdpi.com

Phenyl Ring Substitution: The reactivity of the phenyl ring is primarily dictated by the 4-nitro group. In related nitrophenyl compounds, the position of the nitro group is critical. For instance, a para-nitro substituent (as in the title compound) exerts a strong electron-withdrawing effect through resonance, significantly influencing the reactivity of the entire molecule. nih.gov The addition of other substituents to this ring would further modify its electronic properties and interaction with nucleophiles or electrophiles.

Table 2: Structure-Reactivity Relationships in Analogues

| Structural Modification | Effect on Electronic Properties | Predicted Impact on Reactivity |

|---|---|---|

| Presence of -NO₂ groups | Strongly electron-withdrawing; lowers HOMO-LUMO gap. researchgate.net | Decreases reactivity towards electrophiles; increases reactivity towards nucleophiles. dtic.mil |

| Addition of Electron-Donating Groups (e.g., -OCH₃, -NH₂) to rings | Increases electron density on the aromatic ring. mdpi.com | Increases susceptibility to electrophilic attack; may decrease rate of nucleophilic attack. |

| Addition of Halogens (e.g., -Cl, -F) to rings | Electron-withdrawing via induction; can act as leaving groups. mdpi.com | Further deactivates ring to electrophiles; provides a site for SₙAr reactions. mdpi.com |

| Changing Nitro Group Position | Alters resonance and inductive effects. nih.gov | Modifies the regioselectivity and rate of substitution reactions. |

Compound Index

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring of 3 Nitro 4 4 Nitrophenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Nitro-4-(4-nitrophenyl)pyridine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound would be crucial for its structural confirmation. While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR techniques are essential for resolving signal overlap and establishing definitive correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the two aromatic rings. For the pyridine (B92270) ring, correlations would be expected between H-2 and H-5, and H-5 and H-6. Similarly, in the 4-nitrophenyl ring, correlations would be observed between the ortho and meta protons. This technique is fundamental in assigning protons within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. cardiff.ac.uk This would allow for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal corresponding to H-2 of the pyridine ring would show a cross-peak with the carbon signal of C-2.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. cardiff.ac.uk This is particularly useful for assigning quaternary (non-protonated) carbons, such as C-3, C-4, and the nitro-substituted carbons. For example, the proton at the H-2 position would be expected to show an HMBC correlation to C-3 and C-4, and the H-5 proton would correlate to C-3 and C-4, thus confirming the substitution pattern on the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar nitrophenyl-pyridine structures, is provided below. Actual experimental values would be necessary for definitive assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Pyridine Ring | |||

| 2 | 9.1 - 9.3 | 150 - 155 | C-3, C-4, C-6 |

| 3 | - | 145 - 150 | - |

| 4 | - | 148 - 153 | - |

| 5 | 7.5 - 7.7 | 120 - 125 | C-3, C-4, C-6 |

| 6 | 8.8 - 9.0 | 152 - 157 | C-2, C-4, C-5 |

| Nitrophenyl Ring | |||

| 1' | - | 145 - 150 | - |

| 2', 6' | 7.6 - 7.8 | 128 - 132 | C-4, C-4', C-3'/5' |

| 3', 5' | 8.3 - 8.5 | 123 - 127 | C-1', C-2'/6' |

| 4' | - | 147 - 152 | - |

Solid-State NMR Approaches for Crystalline and Amorphous Forms

Should this compound exist in different solid forms (polymorphs) or as an amorphous solid, solid-state NMR (ssNMR) would be a powerful technique for characterization. Unlike solution-state NMR, ssNMR provides information about the local molecular environment in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei. Differences in the chemical shifts observed in the ssNMR spectra of different solid forms would indicate variations in crystal packing and intermolecular interactions.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

In-situ IR and Raman Spectroscopy for Real-time Reaction Monitoring

The synthesis of this compound, likely involving nitration and cross-coupling reactions, could be monitored in real-time using in-situ IR and Raman spectroscopy. By inserting a probe directly into the reaction vessel, the consumption of reactants and the formation of intermediates and the final product can be tracked by observing changes in the vibrational spectra. For instance, the appearance of characteristic nitro group stretching vibrations would signal the progress of a nitration step. This real-time monitoring allows for precise control over reaction conditions and endpoints.

Computational Vibrational Analysis and Band Assignment

To aid in the interpretation of experimental IR and Raman spectra, computational methods such as Density Functional Theory (DFT) are employed. esisresearch.org By calculating the theoretical vibrational frequencies and intensities, a detailed assignment of the observed spectral bands can be made. This is particularly useful for complex molecules where many vibrational modes can overlap. For this compound, DFT calculations would help to distinguish between the vibrational modes of the pyridine and nitrophenyl rings and to assign the characteristic stretches of the nitro groups. In many nitro-substituted aromatic compounds, the asymmetric and symmetric NO₂ stretching vibrations are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1355 cm⁻¹, respectively. esisresearch.org

Hypothetical Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring |

| C-H stretching (aromatic) | 3000 - 3100 | Both |

| C=C/C=N stretching (aromatic) | 1400 - 1600 | Both |

| Asymmetric NO₂ stretching | 1500 - 1560 | Both |

| Symmetric NO₂ stretching | 1335 - 1355 | Both |

| C-N stretching | 1100 - 1300 | Both |

| Ring breathing modes | 990 - 1050 | Both |

X-ray Crystallography and Single-Crystal Diffraction Techniques

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For a successful analysis, a suitable single crystal of the compound must be grown.

The crystal structure would reveal the relative orientation of the pyridine and nitrophenyl rings. Due to steric hindrance between the nitro group at position 3 and the phenyl ring at position 4, a significant dihedral angle between the two rings is expected. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the solid-state architecture. This information is crucial for understanding the physical properties of the material. In related structures of nitrophenyl-substituted heterocycles, extensive π-π stacking is often observed. nih.gov

Derivatization and Functionalization Strategies of 3 Nitro 4 4 Nitrophenyl Pyridine

Chemical Modification of the Nitro Groups

The nitro groups are the most reactive sites on the 3-Nitro-4-(4-nitrophenyl)pyridine scaffold. They serve as versatile handles for a range of transformations, including reduction to amines and displacement by various nucleophiles.

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines and amino-pyridines, which are critical building blocks. jsynthchem.comjsynthchem.com The presence of two nitro groups in this compound—one on the pyridine (B92270) ring and one on the phenyl ring—raises the possibility of selective or complete reduction.

The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is highly effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, achieving selectivity between the two nitro groups can be challenging. The 3-nitro group on the pyridine ring is on a more electron-deficient ring system compared to the 4-nitrophenyl moiety, which could influence the kinetics of reduction.

Chemoselective reduction can often be accomplished using specific reagents. For instance, sodium sulfide (B99878) (Na₂S) is known to selectively reduce one nitro group in dinitroaromatic compounds. commonorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) in acidic media provides a mild method for reducing nitro groups and may offer a degree of selectivity. commonorganicchemistry.com Modern methods employing sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have also been developed for the efficient reduction of nitroaromatics to their corresponding amines. jsynthchem.comjsynthchem.com

The complete reduction of both nitro groups would yield 3-amino-4-(4-aminophenyl)pyridine, a diamino derivative that can be used in polymerization reactions or as a ligand for metal complexes.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, room temp. to 50°C | Generally non-selective, reduces most nitro groups. commonorganicchemistry.com |

| Raney Ni | Ethanol, H₂ atmosphere | Effective for nitro groups; can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Classic, mild method; often used in industrial processes. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, tolerant of many functional groups. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution, heat | Often allows for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

The nitro group is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when positioned ortho or para to other electron-withdrawing groups or on an electron-deficient ring like pyridine. mdpi-res.comacs.org In this compound, both nitro groups are susceptible to displacement, though their reactivity can differ.

The 3-nitro group on the pyridine ring is activated by the ring nitrogen, making the C-3 position electrophilic and prone to attack by nucleophiles. Studies on other 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles (thiols) in the presence of other potential leaving groups. nih.gov The 4-nitro group on the phenyl ring is also a standard substrate for SₙAr. The relative rates of displacement would depend on the specific nucleophile and reaction conditions. For example, reactions of 2,2′,4,4′-tetranitrobenzophenone show that methoxy (B1213986) anions initially displace the para-nitro groups, whereas aromatic amines displace the ortho-nitro groups. rsc.org This suggests that the electronic environment significantly influences the site of reaction.

A variety of nucleophiles can be employed for these displacement reactions, including:

Alkoxides (e.g., CH₃O⁻, EtO⁻): To introduce ether functionalities.

Amines (RNH₂ or R₂NH): To form substituted amino-pyridines or anilines.

Thiols (RSH): To create thioethers.

Halides (F⁻, Cl⁻): To introduce halogen atoms, which can be used in subsequent cross-coupling reactions.

This displacement strategy provides a direct route to a wide array of functionalized derivatives that would be difficult to access through other synthetic methods.

Functionalization of the Pyridine Ring System

Beyond modifying the nitro groups, direct functionalization of the pyridine ring's carbon-hydrogen (C-H) bonds offers a powerful and atom-economical approach to building molecular complexity.

Modern transition-metal catalysis has enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Palladium-catalyzed C-H activation is a prominent strategy for arylating or alkylating heterocyclic compounds. nih.gov For the this compound system, the C-H bonds at the C-2, C-5, and C-6 positions are potential targets.

However, the highly electron-deficient nature of the dinitro-substituted pyridine ring presents a significant challenge for conventional C-H activation, which often favors more electron-rich systems. The strong electron-withdrawing effect of the nitro groups deactivates the ring towards electrophilic palladation cycles. Nevertheless, specialized catalytic systems and directing group strategies can overcome these limitations. Functionalization would most likely occur at the C-2 or C-6 positions, which are ortho to the pyridine nitrogen.

Directed ortho-metalation (DoM) is a potent tool for regioselective functionalization, involving the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. wikipedia.orgbaranlab.orgorganic-chemistry.org

Direct application of DoM to this compound is problematic. The molecule lacks a classical strong DMG, and the nitro groups are generally incompatible with the highly nucleophilic and basic organolithium reagents (e.g., n-BuLi, s-BuLi) used in DoM. harvard.eduuwindsor.ca These reagents could potentially add to the electron-deficient pyridine ring rather than performing the desired deprotonation.

A more viable strategy would involve a functional group interconversion prior to the DoM step. For instance, the selective reduction of the 3-nitro group to a 3-amino group (as described in 6.1.1) would install a powerful DMG. The resulting 3-amino-4-(4-nitrophenyl)pyridine or its acylated derivative (e.g., pivaloyl amide) could then direct lithiation specifically to the C-2 position. rsc.org This two-step sequence of reduction followed by directed metalation would enable precise, regioselective introduction of a wide range of electrophiles at the C-2 position of the pyridine ring.

Table 2: Potential Electrophiles for Quenching in DoM Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| I₂ | Iodine |

| Me₃SiCl | Trimethylsilyl |

| DMF | Aldehyde (Formyl) |

| CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Hydroxyalkyl |

Functionalization of the Phenyl Moiety

Functionalizing the phenyl ring offers another dimension for creating derivatives of this compound. Similar to the pyridine ring, the strategy employed will depend heavily on the existing substituents.

In its original form, the phenyl ring is strongly deactivated by the 4-nitro group, making electrophilic aromatic substitution exceedingly difficult. Any substitution would be directed to the positions meta to the nitro group (C-3' and C-5').

A more effective approach is to leverage the transformations of the nitro group itself. As discussed in section 6.1.2, the 4-nitro group can be displaced by various nucleophiles. Alternatively, its reduction to an amino group opens up the vast chemistry of anilines. The resulting 4-aminophenyl moiety is highly activated towards electrophilic substitution, directing incoming electrophiles to the ortho positions (C-3' and C-5') relative to the amino group.

Furthermore, the amino group can be converted into a diazonium salt (Ar-N₂⁺), which is a remarkably versatile intermediate. Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of substituents, including:

Halogens (-Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Fluoro (-F, via the Schiemann reaction)

This pathway provides access to a diverse set of 4-substituted phenyl derivatives that are otherwise difficult to synthesize.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is a challenging endeavor due to the strong deactivating nature of the nitro group (-NO2). A nitro group withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com This deactivating effect is compounded by the presence of the 3-nitropyridyl substituent.

In principle, any further electrophilic attack on the 4-nitrophenyl moiety would be directed to the positions meta to the existing nitro group. Reactions such as nitration, which typically employ a potent mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile, would require harsh conditions. youtube.commasterorganicchemistry.com The yields for such reactions on highly deactivated substrates are generally low. For instance, the nitration of meso-tetraphenylporphyrin, a less deactivated system, requires careful control of reagents and reaction time to achieve selective nitration. 20.210.105 Computational studies on the nitration of pyridine derivatives have shown that in the strongly acidic medium required for the reaction, the pyridine nitrogen is protonated, further deactivating the system. rsc.org

Table 1: General Conditions for Electrophilic Aromatic Nitration

| Reaction Type | Typical Reagents | Active Electrophile | Directing Effect of -NO2 Group |

| Nitration | Concentrated HNO₃ + Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) | Meta-directing, deactivating |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the Phenyl Position

A more versatile and widely employed strategy for functionalizing the phenyl ring involves transition metal-catalyzed cross-coupling reactions. These methods have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Recent advancements have even enabled the use of nitroarenes directly as coupling partners, proceeding through an oxidative addition of the C-NO2 bond to a low-valent metal catalyst like palladium. nih.govrhhz.net

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a preeminent method for creating C-C bonds. organic-chemistry.org To apply this to this compound, the nitro group on the phenyl ring could be used directly as the electrophilic partner with a suitable palladium catalyst system, such as one employing BrettPhos as a ligand. nih.gov Alternatively, a more traditional but less efficient route involves the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to install a halide, which then serves as the handle for Suzuki coupling.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. nih.gov This would also typically require the prior conversion of the nitro group to a halide. The direct denitrative Buchwald-Hartwig amination has also been developed, expanding the utility of nitroarenes as substrates. nih.gov

Table 2: Key Cross-Coupling Reactions for Functionalization

| Reaction Name | Bond Formed | Typical Reactants | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | C-C | Aryl-NO₂ + R-B(OH)₂ | Palladium / BrettPhos |

| Buchwald-Hartwig Amination | C-N | Aryl-NO₂ + R₂NH | Palladium / Ligand |

Synthesis of Complex Poly-Functionalized Derivatives

The synthesis of complex, poly-functionalized molecules from this compound hinges on the selective manipulation of its functional groups and aromatic rings. The differential reactivity of the two nitro groups and the two aromatic rings can be exploited to achieve stepwise derivatization.

For example, the nitro group on the electron-deficient pyridine ring is more susceptible to nucleophilic aromatic substitution, while the nitro group on the phenyl ring can be selectively reduced. Following initial modifications, a sequence of reactions, including the cross-coupling strategies mentioned above, can be employed to build molecular complexity. This approach allows for the introduction of a diverse array of functional groups, leading to the generation of novel polynuclear heterocycles and other intricate structures. researchgate.net The synthesis of fully arylated pyridines has been demonstrated through multi-step sequences involving condensation and oxidation reactions, highlighting the utility of substituted pyridines as synthetic platforms. d-nb.info

Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis

The structural and electronic characteristics of this compound make it a valuable starting material, or "building block," for the synthesis of more elaborate chemical structures. bldpharm.com Its bifunctional nature, with two modifiable nitro groups on separate aromatic systems, allows it to serve as a linchpin in the construction of complex molecules.

Derivatives of this scaffold are used in the creation of novel heterocyclic systems and advanced materials. nih.govnih.gov For instance, a related compound, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used as a ligand to construct novel metal-organic frameworks (MOFs) with interesting topologies and properties, such as gas adsorption and photoluminescence. nih.gov The ability to precisely install different functionalities onto the pyridine and phenyl rings enables chemists to fine-tune the steric and electronic properties of the final products for applications in materials science and medicinal chemistry. rsc.org

Role and Significance of 3 Nitro 4 4 Nitrophenyl Pyridine Within Heterocyclic Chemistry Research

Contribution to the Fundamental Understanding of Nitropyridine Reactivity and Structure

The presence of the nitro group profoundly influences the reactivity of the pyridine (B92270) ring. researchgate.net Generally, the pyridine nucleus is electron-deficient, a characteristic that is further intensified by the electron-withdrawing nature of the nitro group. nih.gov This electronic feature makes the pyridine ring in nitropyridines susceptible to nucleophilic substitution reactions, typically at the positions ortho and para to the nitro group. nih.govresearchgate.net

Studies on various nitropyridines have elucidated key mechanistic pathways. For instance, the nitration of pyridine itself is often challenging, yielding low amounts of 3-nitropyridine (B142982) under harsh conditions. researchgate.net This is due to the deactivation of the ring by protonation of the nitrogen atom. researchgate.net More effective methods involve the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which then undergoes rearrangement to yield 3-nitropyridine. researchgate.netresearchgate.netntnu.no This process is not a direct electrophilic aromatic substitution but proceeds through a nih.govambeed.com sigmatropic shift of the nitro group. researchgate.netresearchgate.netntnu.no

In the specific case of 3-Nitro-4-(4-nitrophenyl)pyridine, the interplay between the two nitro groups and the two aromatic rings creates a complex electronic landscape. The nitro group on the pyridine ring at the 3-position primarily influences the reactivity of the pyridine core, while the nitro group on the appended phenyl ring modulates the electronic properties of that moiety. This particular arrangement allows for a detailed investigation of how electronic effects are transmitted across the biaryl linkage.

Implications for the Rational Design and Synthesis of Novel Heterocyclic Scaffolds

The structural and electronic characteristics of this compound make it a valuable starting material for the synthesis of more complex heterocyclic systems. The nitro groups, while influencing the initial reactivity, can also serve as versatile functional handles for further chemical transformations.

The rational design of new heterocyclic scaffolds often relies on the predictable reactivity of precursor molecules. nih.govresearchgate.net The knowledge gained from studying the reactions of nitropyridines, such as nucleophilic aromatic substitution (SNAAr), allows chemists to strategically introduce various substituents onto the pyridine ring. researchgate.net For instance, the vicarious nucleophilic substitution (VNS) method has been successfully applied to 3-nitropyridines to introduce amino and alkyl groups with high regioselectivity. researchgate.net

The synthesis of fused heterocyclic systems is another area where nitropyridine chemistry plays a crucial role. For example, appropriately substituted nitropyridines can be used as precursors for the synthesis of imidazopyridines and azaindoles. researchgate.net The presence of the 4-(4-nitrophenyl) substituent in this compound introduces an additional site for chemical modification, potentially leading to the creation of novel, extended π-conjugated systems or intricate three-dimensional structures.

Comparative Studies with Other Nitroarylpyridines and Related Heterocycles

To fully appreciate the unique properties of this compound, it is beneficial to compare it with other nitroarylpyridines and related heterocyclic compounds. The position of the nitro group and the nature of the substituents on the pyridine ring significantly impact the molecule's reactivity and physical properties.

For example, comparing 3-nitropyridine with its 2-nitro and 4-nitro isomers reveals distinct differences in their susceptibility to nucleophilic attack. Similarly, the electronic communication between the two aromatic rings in this compound can be contrasted with isomers where the phenyl group is attached at a different position on the pyridine ring. These comparative studies provide valuable insights into structure-property relationships within this class of compounds.

Furthermore, comparing the reactivity of the pyridine ring in this compound to that of other nitro-substituted heterocycles, such as nitropyrimidines or nitroquinolines, can help to establish broader principles of reactivity in nitrogen-containing aromatic systems.

Potential as a Precursor for Advanced Organic Materials and Functional Molecules (excluding biological applications)

The unique electronic and structural features of this compound suggest its potential as a building block for advanced organic materials. The presence of nitro groups, which are known to be effective electron-accepting moieties, coupled with the biaryl structure, opens up possibilities for creating materials with interesting optical and electronic properties.

For instance, the reduction of the nitro groups to amino groups would yield a diamino-biarylpyridine derivative. Such compounds can serve as monomers for the synthesis of high-performance polymers, such as polyimides or polyamides, which are known for their thermal stability and mechanical strength.

Moreover, the extended π-system of the biaryl structure, which can be further functionalized, makes this compound a candidate for the development of organic electronic materials. These materials could find applications in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the pyridine and phenyl rings is a key advantage in the design of such functional molecules.

Methodological Advancements and Generalizable Principles Enabled by Studies on this compound

The investigation of this compound and related compounds contributes to the development of new synthetic methodologies and a deeper understanding of fundamental chemical principles. The challenges associated with the selective functionalization of such a molecule can drive the innovation of novel catalytic systems and reaction conditions.

For example, developing selective cross-coupling reactions to introduce the 4-nitrophenyl group at the 4-position of the 3-nitropyridine ring requires careful control of the reaction parameters to avoid unwanted side reactions. The insights gained from these studies can be generalized to the synthesis of other complex biaryl heterocycles.

Furthermore, detailed mechanistic studies of the reactions involving this compound, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, can provide a clearer picture of the factors that govern reactivity and selectivity in polysubstituted heterocyclic systems. These fundamental principles are invaluable for the broader field of organic synthesis, enabling chemists to design more efficient and elegant routes to a wide range of target molecules.

Q & A

Q. Table 1: Synthesis Comparison

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Halophenyl Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | |

| Multi-Component Cond. | Benzaldehyde, p-nitroacetophenone, AcOH | 40–55% |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for nitro-substituted pyridines?

Methodological Answer:

Contradictions in spectral data often arise from tautomerism, solvent effects, or impurities. For this compound:

- NMR Analysis:

- Solvent Selection: Use deuterated DMSO to stabilize polar intermediates and resolve splitting patterns.

- Tautomer Detection: Monitor pH-dependent shifts; nitro groups can induce keto-enol tautomerism in adjacent substituents .

- IR Spectroscopy:

- Nitro Group Stretching: Asymmetric (1520–1550 cm⁻¹) and symmetric (1340–1380 cm⁻¹) stretches should be compared with reference spectra of 4-(p-nitrobenzyl)pyridine derivatives .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for structurally similar 4-(4-nitrobenzyl)pyridine (melting range: 71.8–74.8°C) .

Basic: What purification and characterization protocols ensure high-purity this compound?

Methodological Answer:

- Recrystallization: Use absolute ethanol or acetone to remove unreacted precursors. For example, recrystallize dark yellow crystals from ethanol (50% v/v) to achieve >98% purity .

- Chromatography: Employ silica gel column chromatography with ethyl acetate/hexane (1:3) for nitroaromatic separation.

- Purity Validation:

- Melting Point: Compare with literature values (e.g., 71.8–74.8°C for 4-(p-nitrobenzyl)pyridine) .

- HPLC: Use a C18 column and UV detection at 254 nm to quantify impurities .

Advanced: How do reaction pathways differ when introducing substituents to the pyridine ring, and how can side products be minimized?

Methodological Answer:

Electrophilic substitution on pyridine is challenging due to electron-withdrawing nitro groups. Strategies include:

- Direct Nitration: Use fuming HNO₃ at low temperatures to minimize ring decomposition. Positional selectivity is influenced by existing substituents (e.g., 4-nitrophenyl directs incoming nitro groups to the 3-position) .

- Avoiding Side Reactions:

- By-Product Formation: In reactions with nucleophiles (e.g., 4-(4-nitrobenzyl)pyridine), major products like 2,3-diferrocenyl-1-methylthio derivatives form via carbene insertion. Monitor reaction time to suppress minor products (6–12% yields) .

- Catalyst Optimization: Transition-metal-free conditions (e.g., visible light activation) reduce metal contamination and improve selectivity .

Basic: What safety protocols are critical when handling nitroaromatic pyridines?

Methodological Answer:

- Toxicity Mitigation: Although toxicological data for this compound is limited, structural analogs like 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea are classified as highly toxic (H300: fatal if swallowed) .

- Handling Precautions:

- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: What biodegradation pathways exist for nitro-substituted pyridines, and how can they inform environmental risk assessments?

Methodological Answer:

- Microbial Degradation: Pyridine rings are metabolized by Bacillus aryabhattai via NH₄⁺-N release (55.31 mg/L after 96 hours). Nitro groups may undergo reductive pathways to form amines, which are further mineralized .

- Experimental Design:

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps. Nitro groups reduce pyridine’s basicity, affecting coordination with metal catalysts .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 4-nitrophenyl group enhances electrophilicity at the pyridine N-atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.